molecular formula C8H15NO2 B13609922 2-Propylpyrrolidine-2-carboxylic acid

2-Propylpyrrolidine-2-carboxylic acid

Cat. No.: B13609922
M. Wt: 157.21 g/mol
InChI Key: RMRLLCGMNPGCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylpyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of carboxylic acids It is characterized by a pyrrolidine ring substituted with a propyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylpyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a 2-aminopentanoic acid derivative, under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the cyclization process. Another approach involves the use of organometallic reagents to introduce the propyl group onto the pyrrolidine ring, followed by oxidation to form the carboxylic acid functional group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Propylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols or amines, and substituted pyrrolidine compounds .

Scientific Research Applications

2-Propylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Propylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its propyl group and carboxylic acid functionality make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-propylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-4-8(7(10)11)5-3-6-9-8/h9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRLLCGMNPGCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCCN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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